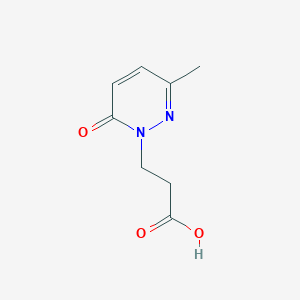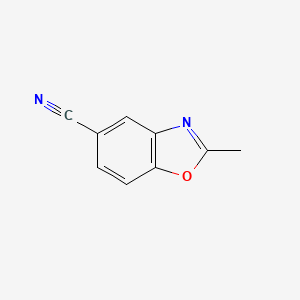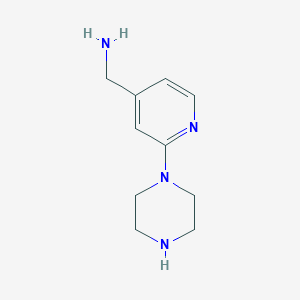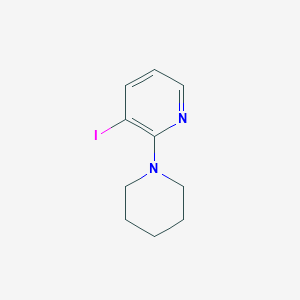![molecular formula C13H10F3NO2 B1386560 (4-{[6-(三氟甲基)吡啶-2-基]氧基}苯基)甲醇 CAS No. 1086376-61-5](/img/structure/B1386560.png)
(4-{[6-(三氟甲基)吡啶-2-基]氧基}苯基)甲醇
描述
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
像(4-{[6-(三氟甲基)吡啶-2-基]氧基}苯基)甲醇这样的化合物中的三氟甲基基团是许多FDA批准药物中常见的药效团 。该基团可以显着影响治疗剂的药代动力学和药效学,使其在设计新药物方面具有价值。该化合物在开发具有增强疗效和降低毒性的药物方面可能发挥关键作用。
农药合成
具有三氟甲基基团和吡啶结构的化合物,例如我们的目标化合物,是农药开发中的关键成分 。它们可用于制造对作物害虫更有效、对人类更安全的杀虫剂,以应对增加农业生产和控制携带疾病的寄生虫的挑战。
催化
在催化中,三氟甲基基团的存在会影响催化过程的反应性和选择性 。所述化合物可用于开发新的催化剂,促进更有效的化学反应,从而潜在地降低工业过程的能源需求和环境影响。
生物研究
含有三氟甲基基团的化合物的生物活性使其适合生物研究应用 。它们可用于研究新药的生物途径和作用机制,以及研究这些化合物对各种生物的影响。
合成有机化学
该化合物在合成有机化学中用作构建块,能够创建具有多种生物活性的复杂分子 。它在合成新型结构中的作用可能导致发现新的治疗剂或功能材料。
作用机制
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridinyl group could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
生化分析
Biochemical Properties
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds .
Additionally, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been observed to bind to certain proteins, influencing their conformation and function. This binding can result in changes in protein activity, which may have downstream effects on cellular processes .
Cellular Effects
The effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol on various cell types and cellular processes are diverse. In particular, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can alter gene expression and cellular metabolism .
Furthermore, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been reported to affect cell proliferation and apoptosis. In certain cell lines, this compound can induce cell cycle arrest and promote programmed cell death, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling .
Additionally, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can degrade over time, leading to a decrease in its biological activity .
Long-term exposure to (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been associated with changes in cellular metabolism and gene expression. These changes can result in altered cellular function and may have implications for the use of this compound in therapeutic applications .
Dosage Effects in Animal Models
The effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can induce toxic effects, including liver and kidney damage .
Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites, which may have different biological activities compared to the parent compound .
The metabolic flux of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol can be influenced by the presence of cofactors and other substrates. Changes in metabolite levels can have downstream effects on cellular processes, including energy production and detoxification .
Transport and Distribution
The transport and distribution of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity .
For example, (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and function .
Subcellular Localization
The subcellular localization of (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is an important factor in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria .
Targeting signals and post-translational modifications can direct (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol to these compartments, where it can exert its effects on gene expression and cellular metabolism. The localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity .
属性
IUPAC Name |
[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYVPSGGJEMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193022 | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-61-5 | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)





![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)




